molecular formula C17H26N4O6 B4920626 Boc-DL-Ser-DL-Tyr-NHNH2

Boc-DL-Ser-DL-Tyr-NHNH2

Cat. No.: B4920626
M. Wt: 382.4 g/mol
InChI Key: KLJKJDCRRRGWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-DL-Ser-DL-Tyr-NHNH₂ is a synthetic dipeptide derivative containing a hydrazide (-NHNH₂) group. The compound features a tert-butoxycarbonyl (Boc) protecting group on the N-terminal serine residue, a tyrosine residue, and a hydrazide moiety at the C-terminus. This structure is significant in peptide synthesis and medicinal chemistry, particularly as a precursor for generating peptide hydrazides, which are intermediates in native chemical ligation or as building blocks for drug conjugates . The Boc group enhances solubility in organic solvents and stabilizes the peptide during synthesis, while the hydrazide group enables selective conjugation or further functionalization.

Properties

IUPAC Name

tert-butyl N-[1-[[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O6/c1-17(2,3)27-16(26)20-13(9-22)14(24)19-12(15(25)21-18)8-10-4-6-11(23)7-5-10/h4-7,12-13,22-23H,8-9,18H2,1-3H3,(H,19,24)(H,20,26)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJKJDCRRRGWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Ser-DL-Tyr-NHNH2 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Ser-DL-Tyr-NHNH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Boc-DL-Ser-DL-Tyr-NHNH2 involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Boc-DL-Ser-DL-Tyr-NHNH₂, we compare it to structurally related compounds based on functional groups, stability, and applications. The analysis focuses on three categories: hydrazide-containing peptides , Boc-protected dipeptides , and tyrosine/serine derivatives .

Table 1: Key Properties of Boc-DL-Ser-DL-Tyr-NHNH₂ and Analogues

Compound Functional Groups Stability (pH 7.4, 25°C) Solubility (Water) Key Applications
Boc-DL-Ser-DL-Tyr-NHNH₂ Boc, -NHNH₂, -OH (Tyr/Ser) Moderate (hydrazide hydrolysis risk) Low (organic solvents preferred) Peptide ligation, drug conjugates
Boc-DL-Ser-DL-Tyr-NH₂ Boc, -NH₂, -OH (Tyr/Ser) High Moderate Standard peptide synthesis
Ac-DL-Ser-DL-Tyr-NHNH₂ Acetyl, -NHNH₂, -OH (Tyr/Ser) Low (acetyl hydrolysis) Moderate Lab-scale conjugation studies
Boc-DL-Ala-DL-Phe-NHNH₂ Boc, -NHNH₂, -CH₃ (Ala) High Low Model for hydrophobic peptides

Hydrazide-Containing Peptides

Boc-DL-Ser-DL-Tyr-NHNH₂ shares the hydrazide (-NHNH₂) terminus with compounds like Ac-DL-Ser-DL-Tyr-NHNH₂ and Boc-DL-Ala-DL-Phe-NHNH₂ . The hydrazide group facilitates chemoselective reactions (e.g., with aldehydes or ketones), making these compounds valuable in bioconjugation. However, Boc-DL-Ser-DL-Tyr-NHNH₂ exhibits greater stability than acetylated analogues (e.g., Ac-DL-Ser-DL-Tyr-NHNH₂) due to the Boc group’s resistance to hydrolysis under acidic conditions . In contrast, the acetyl group in Ac-DL-Ser-DL-Tyr-NHNH₂ is prone to cleavage, limiting its utility in prolonged reactions.

Boc-Protected Dipeptides

Compared to Boc-DL-Ser-DL-Tyr-NH₂ (which has a terminal amine), Boc-DL-Ser-DL-Tyr-NHNH₂’s hydrazide group introduces unique reactivity but reduces solubility in aqueous media. The Boc group in both compounds enhances stability during solid-phase synthesis, but the hydrazide derivative requires careful pH control to avoid decomposition. Studies indicate that hydrazide-containing peptides like Boc-DL-Ser-DL-Tyr-NHNH₂ are less stable in basic conditions (pH > 8) due to hydrazine oxidation .

Tyrosine/Serine Derivatives

When compared to Boc-DL-Ala-DL-Phe-NHNH₂ (which uses alanine and phenylalanine), Boc-DL-Ser-DL-Tyr-NHNH₂’s hydroxyl groups (-OH) on serine and tyrosine enhance hydrogen-bonding capacity, improving interactions in biological systems. However, this also increases susceptibility to enzymatic degradation compared to more hydrophobic analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.